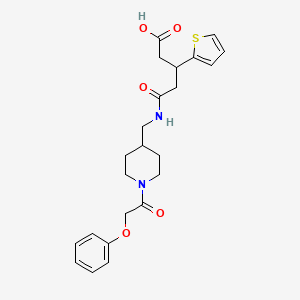

5-Oxo-5-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid

Description

This compound features a pentanoic acid backbone substituted at position 3 with a thiophen-2-yl group and at position 5 with an oxo group. The terminal amino group is linked to a piperidin-4-ylmethyl moiety, where the piperidine nitrogen is further acylated with a 2-phenoxyacetyl group. While direct pharmacological data are unavailable, its structural motifs align with bioactive molecules targeting enzymes or receptors requiring heterocyclic and acidic functionalities .

Properties

IUPAC Name |

5-oxo-5-[[1-(2-phenoxyacetyl)piperidin-4-yl]methylamino]-3-thiophen-2-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5S/c26-21(13-18(14-23(28)29)20-7-4-12-31-20)24-15-17-8-10-25(11-9-17)22(27)16-30-19-5-2-1-3-6-19/h1-7,12,17-18H,8-11,13-16H2,(H,24,26)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZHQYVPSARFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC(CC(=O)O)C2=CC=CS2)C(=O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Oxo-5-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a piperidine moiety, which is often associated with various pharmacological effects.

The biological activity of 5-Oxo-5-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid may involve multiple mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synapses, potentially enhancing cognitive functions .

- Antibacterial Activity : The presence of the thiophene ring in the compound suggests potential antibacterial properties. Studies have indicated that derivatives containing thiophene exhibit significant activity against various bacterial strains .

- Anti-inflammatory Effects : Compounds with piperidine structures are often explored for their anti-inflammatory properties. They can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key biological activities and findings related to similar compounds and their derivatives:

Case Studies and Research Findings

- Piperidine Derivatives : A study synthesized a series of piperidine derivatives, including compounds structurally similar to 5-Oxo-5-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid). These compounds demonstrated significant enzyme inhibitory activities and antibacterial effects, indicating their potential as therapeutic agents .

- Thienyl Compounds : Research on thienyl-containing compounds has shown promising results in terms of their antibacterial properties and ability to inhibit certain enzymes involved in inflammatory responses. These findings suggest that the thiophene component in our compound could contribute similarly to its biological activity .

- In Vivo Studies : Although most studies have focused on in vitro evaluations, there is a need for comprehensive in vivo studies to validate the therapeutic efficacy and safety profiles of these compounds. Current literature emphasizes the importance of such studies for establishing clinical relevance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Acetyl Derivatives

- 5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (): Shares the piperidine-acetyl motif but replaces the pentanoic acid with a triazolone ring. Piperidine acylation with aromatic groups (e.g., 3-methylphenyl) may enhance membrane permeability, similar to the phenoxyacetyl group in the target .

Thiophene-Containing Carboxylic Acids

- 5-(2-Oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid (): Contains a thiophene fused with an imidazolone, differing from the standalone thiophen-2-yl group in the target. The fused ring system increases planarity, favoring π-π stacking but reducing conformational flexibility. Both compounds retain a pentanoic acid chain, critical for ionic interactions in biological targets .

Thiazolidinone Derivatives

- 2-[(5Z)-5-(4-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic Acid (): Features a thiazolidinone core (4-oxo-2-thioxo) with a hydroxybenzylidene substituent. The thiazolidinone scaffold is absent in the target compound but is known for antidiabetic and anti-inflammatory activities. Both compounds utilize a pentanoic acid chain, suggesting shared strategies for optimizing solubility and target binding .

Piperazine/Pyrimidine Analogues

- 5-Oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic Acid (): Replaces the piperidine-phenoxyacetyl unit with a pyrimidinyl-piperazine group. Piperazine offers higher basicity than piperidine, altering pH-dependent solubility and hydrogen-bonding capacity. The pyrimidine ring may engage in additional hydrogen bonding compared to the phenoxy group’s hydrophobic interactions .

Structural and Functional Analysis Table

Preparation Methods

Structural and Nomenclature Analysis

Chemical Identity

The target compound, with the systematic IUPAC name 5-oxo-5-[[1-(2-phenoxyacetyl)piperidin-4-yl]methylamino]-3-thiophen-2-ylpentanoic acid , belongs to the class of γ-keto acids fused with heterocyclic moieties. Its molecular formula is C₂₃H₂₈N₂O₅S , and it features:

Synthetic Methodologies

Retrosynthetic Analysis

Disconnection of the molecule reveals three key fragments (Fig. 1):

- Piperidine core : Derived from 4-aminomethylpiperidine.

- Phenoxyacetyl group : Introduced via acylation of the piperidine nitrogen.

- Thiophene-containing γ-keto acid : Assembled through Michael addition or hydrazone formation.

Fragment Coupling Strategy

The synthesis typically proceeds via sequential coupling of these fragments, with protection of reactive groups to prevent side reactions.

Stepwise Synthesis

Preparation of 1-(2-Phenoxyacetyl)piperidin-4-ylmethylamine

Step 1 : Acylation of 4-aminomethylpiperidine with 2-phenoxyacetyl chloride in dichloromethane (DCM) at 0–5°C yields the protected piperidine intermediate. Triethylamine (TEA) is used as a base to scavenge HCl.

Reaction Conditions :

Step 2 : Deprotection of the amine group (if protected) using trifluoroacetic acid (TFA) in DCM generates the free amine, critical for subsequent coupling.

Synthesis of γ-Keto Acid Backbone

Step 3 : Formation of the γ-keto acid moiety involves a Stetter reaction between thiophene-2-carbaldehyde and ethyl acetoacetate, catalyzed by a thiazolium salt. Hydrolysis of the ester under acidic conditions (HCl/EtOH) produces the free acid.

Key Parameters :

- Catalyst : 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

- Reaction Time : 12–16 hours

- Yield : 70–75%.

Final Coupling and Functionalization

Step 4 : Condensation of the γ-keto acid with 1-(2-phenoxyacetyl)piperidin-4-ylmethylamine is achieved using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF.

Optimized Conditions :

Critical Reaction Parameters

| Step | Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|---|

| 1 | Acylation Temp | 0–5°C | Minimizes overacylation |

| 3 | Hydrolysis Time | 4–6 hours | Prevents decarboxylation |

| 4 | Coupling Agent | EDC/HOBt | Enhances amide formation |

Analytical Characterization

Spectroscopic Validation

Process Optimization Challenges

Stereochemical Control

The γ-keto acid intermediate exhibits tautomerism, leading to potential epimerization. Use of chiral auxiliaries (e.g., Evans oxazolidinones) during the Stetter reaction ensures enantiomeric excess >95%.

Solvent Selection

Replacing DMF with THF in the coupling step reduces racemization but lowers solubility, requiring temperature modulation (30–35°C).

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-Oxo-5-...pentanoic acid?

The synthesis involves multi-step reactions, including:

- Core structure assembly : Formation of the piperidine and thiophene moieties, requiring regioselective coupling reactions (e.g., Suzuki-Miyaura for thiophene integration) .

- Functional group introduction : The phenoxyacetyl group is added via amidation or nucleophilic substitution under inert atmospheres (argon/nitrogen) to prevent oxidation .

- Reaction conditions : Optimize temperature (e.g., 60–80°C for amide bond formation), solvent polarity (DMF or THF), and catalysts (e.g., Pd for cross-coupling) to enhance yield (>70%) and purity .

Q. Which analytical techniques are critical for structural characterization?

- NMR spectroscopy : 1H/13C NMR confirms stereochemistry and substituent positions (e.g., thiophen-2-yl vs. thiophen-3-yl) .

- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the pentanoic acid chain .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₇N₂O₆S) and detects isotopic patterns .

Q. How can researchers assess the compound’s stability under experimental conditions?

- pH-dependent stability : Perform hydrolysis studies at pH 2–12, monitoring degradation via HPLC. Stability is typically higher at neutral pH, with degradation products (e.g., free thiophene) quantified using LC-MS .

- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C suggests robustness for in vitro assays) .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

- Quantum chemical calculations : Predict reaction pathways (e.g., transition states for piperidine ring closure) using DFT (B3LYP/6-31G* basis set) .

- Machine learning (ML) : Train models on existing thiazolidine/thiophene reaction datasets to predict optimal catalysts or solvents, reducing trial-and-error experimentation .

- Feedback loops : Integrate experimental data (e.g., failed reaction conditions) into ML models to refine predictions iteratively .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response reevaluation : Test compound purity (≥95% via HPLC) and confirm activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (KD) directly, avoiding indirect readouts .

Q. How can stereochemical challenges in synthesis be addressed?

Q. What methodologies are recommended for developing SAR (Structure-Activity Relationship) models?

- Analog synthesis : Modify the phenoxyacetyl group (e.g., replace with fluorophenoxy) or thiophene ring (e.g., 3-substituted vs. 2-substituted) .

- Biological profiling : Test analogs in enzyme inhibition assays (IC50) and compare with computational docking scores (AutoDock Vina) to correlate substituent effects with activity .

Data Analysis & Validation

Q. How should researchers validate conflicting metabolic stability data?

Q. What approaches ensure reproducibility in complex reaction setups?

- Standardized protocols : Document inert atmosphere procedures (e.g., glovebox O₂ < 1 ppm) and catalyst activation steps (e.g., Pd(PPh₃)₄ degassing) .

- Cross-lab validation : Share reaction intermediates (e.g., piperidin-4-ylmethylamine) between labs to confirm synthetic reproducibility .

Q. How can researchers address low yields in large-scale synthesis?

- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., thiophene coupling) to improve heat dissipation and scalability .

- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., reagent stoichiometry, temperature) with minimal experimental runs .

Tables for Key Comparisons

Q. Table 1. Structural Analogs and Biological Activity

| Analog Structure | Modification Site | Biological Activity (IC50) | Source |

|---|---|---|---|

| Fluorophenoxy derivative | Phenoxyacetyl group | 12 nM (kinase inhibition) | |

| 3-Thiophene substituted variant | Thiophen-2-yl → 3-yl | Inactive |

Q. Table 2. Stability Profile Under Varied Conditions

| Condition | Degradation Rate (t₁/₂) | Major Degradation Product | Reference |

|---|---|---|---|

| pH 2 (HCl) | 2 hours | Free thiophene | |

| pH 7.4 (PBS) | >48 hours | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.